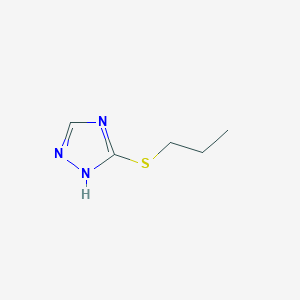

3-Propylthio-4H-1,2,4-triazole

概要

説明

3-Propylthio-4H-1,2,4-triazole is a heterocyclic compound with the chemical formula C5H9N3S It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological and pharmacological activities

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylthio-4H-1,2,4-triazole typically involves the reaction of propylthiol with 4H-1,2,4-triazole under controlled conditions. One common method includes the use of hydrazine derivatives and carbon disulfide, followed by cyclization to form the triazole ring. The reaction conditions often require a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps such as mixing, heating, and purification through crystallization or distillation. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs .

化学反応の分析

Types of Reactions: 3-Propylthio-4H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.

Major Products:

Sulfoxides and sulfones: from oxidation reactions.

Reduced triazole derivatives: from reduction reactions.

Halogenated or alkylated triazoles: from substitution reactions.

科学的研究の応用

3-Propylthio-4H-1,2,4-triazole is a chemical compound with the molecular formula . While the search results do not offer specific applications for this compound, they do provide information regarding the broader applications of 1,2,4-triazole derivatives in medicinal chemistry and other fields .

General Applications of 1,2,4-Triazoles:

- Medicinal Chemistry: 1,2,4-triazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities . These include antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties .

- Antifungal Agents: Triazole derivatives have demonstrated significant antifungal activity against various fungal strains . For instance, some triazole alcohols with a piperazinyl side chain have shown activity against C. albicans, C. neoformans, C. krusei, and A. fumigatus . Additionally, certain triazole Schiff bases have exhibited higher antifungal activity than commercial fungicides against Gibberella nicotiancola and Gibberella saubinetii .

- Antibacterial Agents: Many synthesized clinafloxacin-triazole hybrids have shown good antibacterial and antifungal activities, comparable to or more potent than reference drugs like chloramphenicol, clinafloxacin, and fluconazole . Some ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids have also displayed higher potency against methicillin-resistant Staphylococcus aureus (MRSA) than vancomycin and ciprofloxacin .

- Anticancer Agents: Triazole-piperazine hybrids have been identified as potent anticancer agents, demonstrating better anticancer activity than standard drugs . Certain diarylurea derivatives bearing a triazole moiety have shown significant inhibition of tyrosine kinases and antiproliferative activity against various cancer cell lines .

- Other Applications: Besides medicinal applications, 1,2,4-triazoles and their derivatives are used in ionic liquids, corrosion inhibitors, agrochemicals, polymers, supramolecular and material science . Some derivatives also exhibit properties applicable in optoelectronics . Certain 1,2,4-triazoles have shown bleaching activity .

Specific Examples and Research Findings:

- Antimicrobial Activity: Research has demonstrated that incorporating a 1,2,4-triazole-thioether moiety into a myrtenal molecule increases antifungal activity . Some compounds have exhibited excellent activity against P. piricola, comparable to commercial fungicides .

- Structure-Activity Relationship (SAR) Studies: SAR studies have revealed the importance of specific substituents on the triazole ring for enhancing activity. For example, multihalogenated indole derivatives of triazole were found to be more active against certain Candida and Aspergillus species . Similarly, the position and nature of substituents on the benzene ring in 1,2,4-triazole derivatives significantly impact their antibacterial activity .

- Enzyme Inhibition: Triazolopyridazine derivatives have been reported to strongly inhibit the kinase activity of wild-type MET enzyme and its mutants, indicating their potential as anticancer agents .

Table of Activities of Triazole Derivatives:

作用機序

The mechanism of action of 3-Propylthio-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.

Pathways Involved: By inhibiting key enzymes, it can disrupt cellular processes such as DNA replication and protein synthesis, leading to antimicrobial and antiproliferative effects.

類似化合物との比較

1,2,3-Triazole: Another triazole isomer with different nitrogen atom positions, often used in click chemistry.

1,3,4-Thiadiazole: Contains a sulfur atom and two nitrogen atoms in a five-membered ring, known for its antimicrobial properties.

1,3-Imidazole: A five-membered ring with two nitrogen atoms, widely used in pharmaceuticals.

Uniqueness of 3-Propylthio-4H-1,2,4-triazole:

Structural Features: The presence of a propylthio group attached to the triazole ring provides unique chemical reactivity and biological activity.

Biological Activity: Exhibits a broad spectrum of antimicrobial and antiproliferative activities, making it a versatile compound in research and industry

生物活性

3-Propylthio-4H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C₅H₈N₄S

- Molecular Weight : 172.21 g/mol

- Melting Point : 221-224 °C

- Boiling Point : 275.8 °C at 760 mmHg

- Density : 1.5 g/cm³

These properties suggest good solubility and stability, which are advantageous for biological applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound acts through several mechanisms:

- Receptor Binding : It has shown affinity for GABA_A receptors, which are crucial in mediating inhibitory neurotransmission in the central nervous system. This interaction is similar to that of established anxiolytic drugs like diazepam .

- Antimicrobial Activity : Studies have demonstrated that derivatives of triazoles exhibit significant antimicrobial properties against various pathogens. For instance, compounds related to this compound have been effective against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Research indicates that this compound can modulate cytokine release (e.g., TNF-α and IL-6) in immune cells, suggesting potential anti-inflammatory applications .

Anticonvulsant Activity

In a study evaluating the anticonvulsant properties of various triazole derivatives, this compound demonstrated significant effects in increasing seizure thresholds in pentylenetetrazole-induced models. The compound's IC₅₀ was found to be comparable to established anticonvulsants .

Antimicrobial Activity

A series of tests assessed the antimicrobial efficacy of 3-propylthio derivatives against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that the compound possesses notable antibacterial and antifungal activities .

Cytotoxicity and Antiproliferative Activity

The cytotoxic effects of this compound were evaluated using peripheral blood mononuclear cells (PBMCs). At a concentration of 100 µg/mL, the viability was maintained above 94%, indicating low toxicity .

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of triazole derivatives highlighted that compounds similar to 3-propylthio exhibited superior activity against Candida species compared to fluconazole, a standard antifungal treatment .

- Anticonvulsant Research : In a comparative study involving various triazole derivatives, 3-propylthio showed enhanced anticonvulsant activity relative to traditional benzodiazepines in animal models . This suggests its potential as an alternative therapeutic agent for seizure disorders.

特性

IUPAC Name |

5-propylsulfanyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-2-3-9-5-6-4-7-8-5/h4H,2-3H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJVYOXCHCXLOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371929 | |

| Record name | 3-Propylthio-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34945-15-8 | |

| Record name | 3-Propylthio-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。